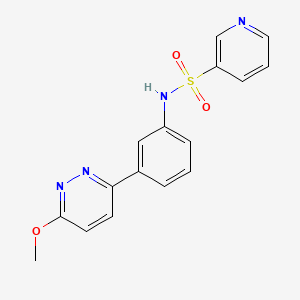

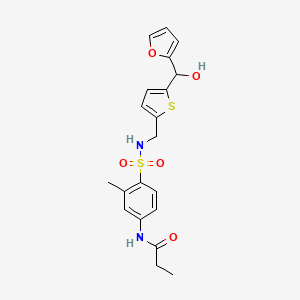

![molecular formula C19H17N5O3S2 B2665963 3-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034535-03-8](/img/structure/B2665963.png)

3-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a thiadiazole-based molecule. It has been used in the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . The F-CTF-3 nanosheet, which incorporates this compound, exhibits high stability, high porosity, and high fluorescence performance .

Synthesis Analysis

The compound has been synthesized by introducing an electron-deficient monomer 4,4′-(benzo[c][1,2,5]thiadiazol-4,7-diyl)dibenzaldehyde (BTDD) with an aggregation-caused quenching behavior into a 2D framework .Molecular Structure Analysis

The compound is part of a donor–acceptor–donor (D–A–D) structure . It has been used in the design of a benzothiadiazole end-capped small molecule .Chemical Reactions Analysis

The compound has been used in the construction of F-CTF nanosheets, which have shown high sensitivity and selectivity for primary aromatic amine (PAA) detection by fluorescence quenching .Physical And Chemical Properties Analysis

The F-CTF-3 nanosheet, which incorporates this compound, exhibits high stability, high porosity, and high fluorescence performance . It also shows a much higher fluorescence quantum yield due to the BTDD fragment being well dispersed in the 2D framework .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinazolinone derivatives have been identified for their anticancer properties. A study by Joseph et al. (2010) synthesized novel thiadiazol substituted quinazolin-4-(3H)-ones and tested their in vitro and in vivo anticancer activity against HeLa cells and Ehrlich’s Ascites Carcinoma in mice, showing comparable efficacy to cisplatin in some cases Joseph et al., 2010.

Antimicrobial Activity

Compounds with quinazolinone scaffolds have demonstrated potent antimicrobial activities. Kavitha et al. (2010) reported on the synthesis and in vitro antimicrobial activity of novel 3-substituted amino 2-mercapto quinazolinones, showing significant efficacy against various bacterial and fungal strains Kavitha et al., 2010.

Antibacterial Activity

Foroumadi et al. (2005) synthesized a series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones, evaluating their antibacterial activity against both Gram-positive and Gram-negative microorganisms. Some derivatives exhibited high activity, comparable or more potent than reference drugs like norfloxacin and ciprofloxacin Foroumadi et al., 2005.

Insecticidal Efficacy

A study by El-Shahawi et al. (2016) explored the insecticidal efficacy of novel bis quinazolin-4(3H)-one derivatives, showcasing their potential in pest control applications El-Shahawi et al., 2016.

Cholecystokinin-2 Receptor Antagonists

Research by Allison et al. (2006) identified and optimized anthranilic sulfonamides as novel, selective cholecystokinin-2 receptor antagonists, indicating potential applications in treating related disorders Allison et al., 2006.

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-3-yl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3S2/c25-19-14-6-1-2-7-15(14)20-12-24(19)13-5-4-10-23(11-13)29(26,27)17-9-3-8-16-18(17)22-28-21-16/h1-3,6-9,12-13H,4-5,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTXUSFWMPXDQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=NSN=C32)N4C=NC5=CC=CC=C5C4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

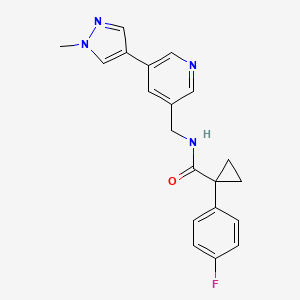

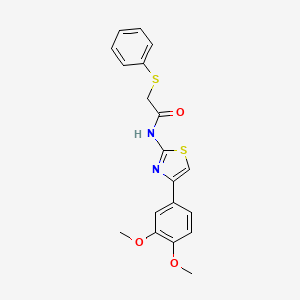

![7-(4-Methylphenyl)-10-phenyl-3,4a,5,5a,8a,9,9a,10-octahydro-5,9-methano[1,3]thiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8-trione](/img/structure/B2665884.png)

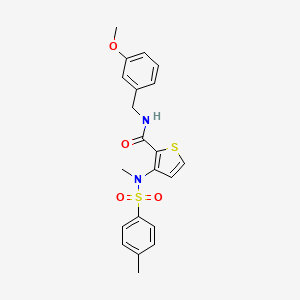

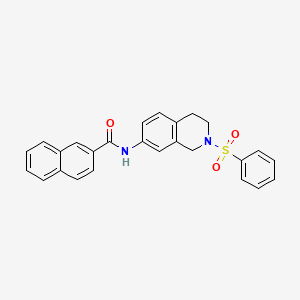

![3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2665885.png)

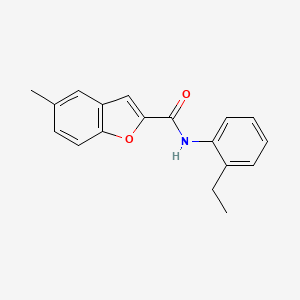

![N-(6-isopropylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2665887.png)

![2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2665891.png)

![5-butyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2665894.png)

![8-(4-Ethoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2665896.png)

![5-ethyl-N-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2665899.png)